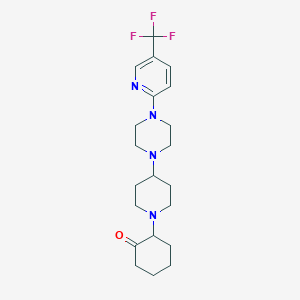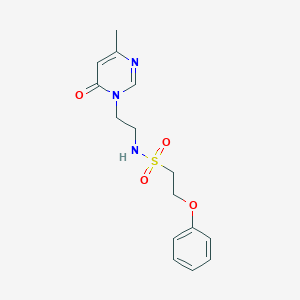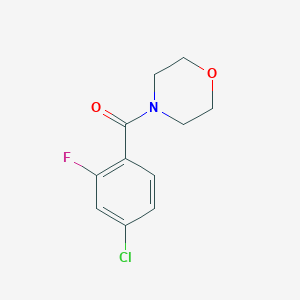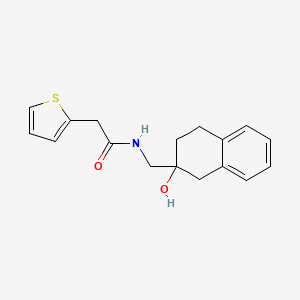![molecular formula C20H13F2N3O B2791789 3,4-difluoro-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide CAS No. 1226459-63-7](/img/structure/B2791789.png)
3,4-difluoro-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-difluoro-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide: is a novel small molecule compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure that combines a pyrrole ring, a quinoline moiety, and a difluorobenzamide group, making it an interesting subject for scientific research.
作用机制
Target of Action
The primary targets of the compound 3,4-difluoro-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide are currently under investigation . Researchers are exploring if the molecule binds to specific biological targets, potentially leading to the development of new therapeutics.
Mode of Action
It is believed to interact with its targets in a way that influences the activity of certain biochemical pathways .
Biochemical Pathways
The compound is thought to affect certain biochemical pathways, but the specifics of these pathways and their downstream effects are still being researched .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The molecular and cellular effects of the compound’s action are currently under study. Preliminary research suggests that the compound may have potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-difluoro-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Quinoline Formation: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The final step involves coupling the pyrrole and quinoline intermediates with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions: 3,4-difluoro-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of methoxy-substituted benzamide derivatives.
科学研究应用
3,4-difluoro-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide has shown potential in various scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antibacterial and anticancer agent.
Fluorescent Anion Sensing: It has been used in the development of fluorescent sensors for detecting anions in environmental and biological samples.
Sustainable Synthesis: Research has explored its role in the sustainable synthesis of quinoline derivatives, which are important in pharmaceuticals and materials science.
相似化合物的比较
N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-2-(methylthio)benzamide: Known for its antibacterial activity.
N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-4-(N,N-dimethylsulfamoyl)benzamide: Used in scientific research for its unique properties.
Uniqueness: 3,4-difluoro-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide stands out due to its difluorobenzamide group, which enhances its chemical stability and biological activity compared to similar compounds.
属性
IUPAC Name |
3,4-difluoro-N-(2-pyrrol-1-ylquinolin-8-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N3O/c21-15-8-6-14(12-16(15)22)20(26)23-17-5-3-4-13-7-9-18(24-19(13)17)25-10-1-2-11-25/h1-12H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNKFPHVDLQMOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC3=C(C=CC=C3NC(=O)C4=CC(=C(C=C4)F)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]oxy}quinoxaline](/img/structure/B2791709.png)
![1-(3-ethylphenyl)-4-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2791711.png)


![n-[5-Methyl-1-(oxan-4-yl)-1h-pyrazol-4-yl]prop-2-enamide](/img/structure/B2791714.png)

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl-1,2-thiazole-5-carboxylic acid](/img/structure/B2791719.png)
![[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE](/img/structure/B2791720.png)
![N-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2791721.png)
![2,4-Dimethyl-6-propoxypyrrolo[1,2-a]pyrimidine-7,8-dicarbonitrile](/img/structure/B2791723.png)

![ethyl 5,5,7,7-tetramethyl-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2791728.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2791729.png)
